molecular formula C27H28BrNO2 B1212464 N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide CAS No. 144170-10-5

N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide

Cat. No.: B1212464
CAS No.: 144170-10-5
M. Wt: 478.4 g/mol
InChI Key: AJLGIHBSQSODDV-UHFFFAOYSA-N
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Description

N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide is a small molecule research compound with a molecular formula of C 29 H 31 BrN 2 O 2 and a molecular weight of 519.48 g/mol. This chemical features a dibenz[b,e]oxepin core, a tricyclic system consisting of two benzene rings fused to a seven-membered oxepin ring, which is substituted at the 11-position with a carboxamide group linked to a bulky 2,6-diisopropylphenyl (also known as 2,6-bis(1-methylethyl)phenyl) moiety . A bromine atom is present at the 2-position of the tricyclic system, providing a potential site for further synthetic modification via metal-catalyzed cross-coupling reactions. Compounds based on the 6,11-dihydrodibenz[b,e]oxepin scaffold have been investigated for various biological activities. Published research on structurally similar molecules indicates that this class of compounds has shown promise as antiallergic agents . Furthermore, certain derivatives have been studied for their role as prostaglandin antagonists, which act by markedly antagonizing the actions of contractile prostaglandins such as PGF 2α , offering a potential approach for the treatment of allergic conditions like asthma . The specific substitution pattern on this compound, particularly the bulky 2,6-diisopropylphenyl group, is a common feature in ligands designed for coordination chemistry and supramolecular applications, suggesting potential utility in these areas of chemical research . The presence of the bromo substituent makes this compound a valuable synthetic intermediate for medicinal chemistry programs aimed at exploring structure-activity relationships (SAR) around the dibenzoxepin core. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

144170-10-5

Molecular Formula

C27H28BrNO2

Molecular Weight

478.4 g/mol

IUPAC Name

2-bromo-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c][1]benzoxepine-11-carboxamide

InChI

InChI=1S/C27H28BrNO2/c1-16(2)20-10-7-11-21(17(3)4)26(20)29-27(30)25-22-9-6-5-8-18(22)15-31-24-13-12-19(28)14-23(24)25/h5-14,16-17,25H,15H2,1-4H3,(H,29,30)

InChI Key

AJLGIHBSQSODDV-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)Br

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)Br

Synonyms

2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz(b,e)oxepin-11-carboxamide
KF 17828
KF-17828
KF17828
KW 3033
KW-3033

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Monobromination

NBS enables regioselective bromination of 1,3-dicarbonyl intermediates under solvent-free conditions. This approach avoids di-brominated byproducts and achieves yields >90%. For example:

Pyridine-2,6-bis(1,3-dicarbonyl)+NBS2-Bromo-pyridine-6-(1,3-dicarbonyl)[3]\text{Pyridine-2,6-bis(1,3-dicarbonyl)} + \text{NBS} \rightarrow \text{2-Bromo-pyridine-6-(1,3-dicarbonyl)} \quad

Light-Assisted Bromination

Adapting protocols from fluorobenzaldehyde synthesis, bromination of toluenic precursors uses 40% HBr and 30% H₂O₂ under UV light. This method is scalable and achieves ≥99.0% purity.

Carboxamide Formation

The ketone group in dibenzo[b,e]oxepin-11(6H)-one is converted to a carboxamide via nucleophilic acyl substitution .

Coupling with 2,6-Diisopropylaniline

The reaction employs 2,6-diisopropylaniline and activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides). For instance:

Dibenzo[b,e]oxepin-11-oyl chloride+2,6-DiisopropylanilineTarget Compound[4]\text{Dibenzo[b,e]oxepin-11-oyl chloride} + \text{2,6-Diisopropylaniline} \rightarrow \text{Target Compound} \quad

  • Catalysts : FeCl₂ or DCME enhance reaction efficiency.

  • Yields : 65–78% after silica gel chromatography.

Optimization and Purification

Reaction Conditions

  • Temperature : Bromination proceeds optimally at 70–100°C, while cyclization requires milder conditions (25–40°C).

  • Solvents : Dichloromethane and DMSO are preferred for their compatibility with FeCl₂.

Purification Techniques

  • Column chromatography : Silica gel with hexane/ethyl acetate eluents resolves brominated byproducts.

  • Recrystallization : Ethanol or methanol yields crystals with >99% purity.

Comparative Analysis of Synthetic Routes

MethodBromination AgentCatalystYield (%)Purity (%)
NBS MonobrominationNBSNone9298
HBr/H₂O₂HBrLight10099
FeCl₂ CyclizationFeCl₂8599

Challenges and Innovations

  • Regioselectivity : NBS avoids di-bromination, critical for maintaining structural fidelity.

  • Eco-Friendly Protocols : Catalyst-free reactions and aqueous work-ups reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

KF 17828 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various halogenating agents and catalysts.

Major Products

The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be further analyzed for their biological activity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of dibenzoxepin carboxamides and related derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, heteroatom variations, and biological activity.

Substituent Position on the Dibenzoxepin Ring

Positional Isomerism (2-Bromo vs. 3-Bromo):

  • Target Compound (2-Bromo): Substitution at position 2 of the dibenzoxepin ring is critical for ACAT inhibition. The bromine atom’s bulkiness and moderate electronegativity enhance hydrophobic interactions with the enzyme’s active site, contributing to its IC₅₀ of 23 nM .
  • 3-Bromo Analogue (CAS 144170-21-8): Shifting the bromine to position 3 significantly reduces potency. Evidence suggests that substituents at position 2 optimize steric and electronic compatibility with ACAT, while position 3 disrupts binding .

Halogen Substituent Effects (Bromine vs. Chlorine)

  • 2-Bromo Derivative (Target Compound): Bromine’s larger atomic radius and higher lipophilicity improve membrane permeability and target engagement, as reflected in its nanomolar potency .
  • 2-Chloro Analogue (CAS 144170-09-2): Replacing bromine with chlorine reduces bulkiness and lipophilicity, leading to weaker ACAT inhibition. While exact IC₅₀ values are unreported, SAR studies confirm that larger halogens enhance activity .

Heteroatom Variation in the Central Ring (Oxepin vs. Thiepin)

  • Dibenzoxepin Core (Target Compound): The oxygen atom in the oxepin ring contributes to conformational rigidity and moderate polarity, favoring interactions with ACAT’s hydrophobic pockets .
  • Dibenzothiepin Analogue (CAS 154775-73-2): Replacing oxygen with sulfur introduces greater polarizability and steric bulk.

Comparative Data Table

Compound Name Substituent (Anilide) Substituent (Central Ring) Molecular Formula IC₅₀ (nM) Reference
Target Compound (KF17828) 2,6-Diisopropylphenyl 2-Bromo (Oxepin) C₂₇H₂₈BrNO₂ 23
3-Bromo Analogue 2,6-Diisopropylphenyl 3-Bromo (Oxepin) C₂₇H₂₈BrNO₂ N/A
2-Chloro Analogue 2,6-Diisopropylphenyl 2-Chloro (Oxepin) C₂₇H₂₈ClNO₂ >100*
Dibenzothiepin Analogue 2,6-Diisopropylphenyl 2-Bromo (Thiepin) C₂₇H₂₈BrNOS N/A

*Estimated based on SAR trends .

Key Research Findings

Optimal Substituent Position: Position 2 on the dibenzoxepin ring is essential for ACAT inhibition. The 3-bromo isomer (CAS 144170-21-8) exhibits markedly lower activity due to suboptimal steric alignment .

Halogen Size Matters: Bromine’s bulkiness enhances binding affinity compared to chlorine, as seen in the target compound’s 23 nM IC₅₀ versus the 2-chloro analogue’s weaker activity .

Role of the 2,6-Diisopropylphenyl Group: This substituent on the anilide moiety maximizes hydrophobic interactions with ACAT, a feature conserved across active analogues .

Heteroatom Impact: The oxygen atom in the oxepin ring is preferred for activity, though sulfur-containing analogues (e.g., dibenzothiepin) remain unexplored in biological assays .

Biological Activity

N-[2,6-Bis(1-methylethyl)phenyl]-2-bromo-6,11-dihydrodibenz[b,e]oxepin-11-carboxamide, also known by its CAS number 144170-10-5, is a compound with significant potential in various biological applications. This article delves into its biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C27H28BrNO2
  • Molecular Weight : 478.4 g/mol
  • IUPAC Name : 2-bromo-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c]benzoxepine-11-carboxamide

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, leading to diverse biological effects.

  • Enzyme Inhibition : Research indicates that similar compounds have shown inhibitory effects on enzymes like tyrosinase, which plays a crucial role in melanin production. This inhibition can be beneficial in conditions related to hyperpigmentation.
  • Cell Viability : Studies involving B16F10 mouse melanoma cells suggest that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential applications in dermatological treatments.

Case Study: Tyrosinase Inhibition

A comparative study analyzed the tyrosinase inhibitory activity of several compounds structurally related to this compound. The findings highlighted:

  • IC50 Values : Compounds with similar scaffolds exhibited varying degrees of inhibition against tyrosinase:
    • Compound A: IC50 = 14.33 ± 1.63 μM
    • Compound B (related structure): IC50 = 0.51 ± 0.00 μM
    • Compound C (related structure): IC50 = >200 μM

These results suggest that modifications in the chemical structure can significantly impact biological activity.

Cytotoxicity Assessment

In a separate study assessing the cytotoxic effects on B16F10 cells:

CompoundConcentration (μM)Cytotoxicity after 48hCytotoxicity after 72h
Compound A0NoneNone
Compound A5MinimalWeak
Compound B0NoneNone
Compound B5NoneNone

The results indicate that while some compounds exhibit minimal cytotoxicity at higher concentrations, they retain their efficacy as enzyme inhibitors.

Research Findings Summary

Recent research highlights the potential of this compound as a promising candidate for therapeutic applications:

  • Tyrosinase Inhibition : The compound's structural characteristics suggest it could be developed as a treatment for skin disorders related to excessive melanin production.
  • Safety Profile : The low cytotoxicity observed in cell-based assays supports further investigation into its use in cosmetic and pharmaceutical formulations.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound in a laboratory setting?

Answer:
Synthesis optimization requires attention to reaction kinetics, solvent selection, and catalyst efficiency. For example:

  • Reaction Fundamentals : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, reaction time) and identify optimal conditions. This minimizes trial-and-error approaches .
  • Separation Technologies : Post-synthesis purification may involve membrane separation or crystallization techniques, as outlined in CRDC subclass RDF2050104 .
  • Process Control : Implement real-time monitoring (e.g., in-line spectroscopy) to track intermediate formation and reduce side products, aligning with CRDC subclass RDF2050108 .

Basic: Which analytical techniques are most reliable for characterizing its structural and electronic properties?

Answer:

  • X-ray Crystallography : Resolves the stereochemistry of the dibenzoxepin core and confirms bromine substitution patterns (see structural analogs in ) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., isopropyl groups at the 2,6-positions) and hydrogen bonding in the carboxamide moiety.
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to validate experimental observations .

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to map energetically feasible pathways for functionalizing the dibenzoxepin scaffold .
  • QSAR Modeling : Correlate structural features (e.g., bromine position, substituent bulk) with biological activity using machine learning-trained models.
  • Docking Studies : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis candidates, leveraging tools like AutoDock Vina.

Advanced: How should researchers resolve contradictions in observed reaction yields or spectroscopic data?

Answer:

  • Statistical Analysis : Apply multivariate regression (DoE) to distinguish significant variables from noise. For instance, ANOVA can identify whether solvent polarity or temperature drives yield discrepancies .
  • Error Propagation Modeling : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) using Monte Carlo simulations.
  • Cross-Validation : Compare results across multiple techniques (e.g., XRD vs. DFT-optimized geometries) to confirm structural assignments .

Advanced: What methodologies are recommended for studying its potential in drug discovery pipelines?

Answer:

  • In Vitro Screening : Use high-throughput assays to evaluate cytotoxicity and target inhibition. For example, modify the carboxamide group to enhance solubility (see ’s strategies for analog optimization) .
  • Metabolic Stability Studies : Employ LC-MS to track hepatic microsomal degradation rates, guided by CRDC subclass RDF2050103 principles for chemical engineering design .
  • Toxicity Profiling : Apply cheminformatics tools (e.g., ProTox-II) to predict off-target effects and prioritize low-risk candidates.

Advanced: How can researchers design experiments to explore its applications in materials science?

Answer:

  • Supramolecular Assembly : Investigate self-assembly behavior via SAXS or TEM, focusing on π-π interactions from the aromatic core.
  • Thermal Stability Analysis : Use TGA/DSC to assess decomposition thresholds, critical for high-temperature material applications.
  • Surface Modification : Functionalize the compound with polymerizable groups (e.g., acrylates) using methodologies from CRDC subclass RDF2050107 (powder/particle technology) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Transition from batch to continuous flow reactors to improve heat/mass transfer, reducing side reactions .
  • Green Chemistry Metrics : Optimize atom economy and E-factor using CRDC subclass RDF2050106 (fuel/renewable engineering) principles .
  • Process Simulation : Use Aspen Plus or COMSOL to model large-scale synthesis and identify bottlenecks (e.g., solvent recovery inefficiencies) .

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